molecular formula C20H28BrN3O3 B3409250 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide CAS No. 892286-16-7

4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide

Cat. No.: B3409250
CAS No.: 892286-16-7
M. Wt: 438.4 g/mol
InChI Key: NEKJNZOQJHOHEA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 6-bromo-substituted tetrahydroquinazoline dione core linked to a butanamide chain with an N-(2-ethylhexyl) substituent. Its molecular formula is C₂₀H₂₀BrN₃O₃ (MW: 430.30 g/mol), as confirmed by spectral data (ESI-MS/HRMS) and structural analogs .

These methods typically involve oxidative cyclization of precursors like 2-aminobenzamides with ketones or aldehydes . The N-(2-ethylhexyl) group likely originates from a substituted amine during the amidation step.

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrN3O3/c1-3-5-7-14(4-2)13-22-18(25)8-6-11-24-19(26)16-12-15(21)9-10-17(16)23-20(24)27/h9-10,12,14H,3-8,11,13H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKJNZOQJHOHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Amidation: The final step involves the coupling of the quinazolinone derivative with N-(2-ethylhexyl)butanamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylhexyl side chain.

    Reduction: Reduction reactions may target the quinazolinone core or the bromine substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Quinazolinone derivatives have been investigated for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine substituent and the quinazolinone core may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (R) Molecular Formula Melting Point (°C) Key Features
Target Compound 6-Br-tetrahydroquinazoline N-(2-ethylhexyl) butanamide C₂₀H₂₀BrN₃O₃ Not reported High lipophilicity
3e (N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide) 2,4-Dioxoquinazoline N-(4-bromophenyl) benzamide C₂₁H₁₅BrN₃O₃ 261–263 Aromatic substituent
3l (N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxoquinazolin-3-yl)benzamide) 6-F-2,4-dioxoquinazoline N-(4-bromophenyl) benzamide C₂₁H₁₄BrFN₃O₃ 272–274 Dual halogenation
892284-89-8 (N-(2-phenylethyl) analog) 6-Br-tetrahydroquinazoline N-(2-phenylethyl) butanamide C₂₀H₂₀BrN₃O₃ Not reported Aromatic vs. branched alkyl
4a (Thiazolidinone-containing analog) 6-Br-quinazoline + thiazolidinone Sulfanyl-acetamide C₂₀H₁₆BrN₅O₃S₂ Not reported Heterocyclic fusion

Key Observations:

Substituent Effects: The N-(2-ethylhexyl) group in the target compound introduces steric bulk and lipophilicity compared to smaller alkyl (e.g., ethyl in 3h) or aryl (e.g., 4-bromophenyl in 3e) groups. This may enhance bioavailability but reduce crystallinity (lower melting point inferred) . Dual halogenation (e.g., 6-F + 4-Br in 3l) could modify electronic properties and binding affinity .

Biological Implications: Thiazolidinone-containing analogs (e.g., 4a) exhibit distinct mechanisms due to fused heterocycles, such as targeting enzymes like cyclooxygenase or phosphodiesterase . The 2-ethylhexyl group in the target compound may prolong metabolic half-life compared to phenyl or ethyl substituents, as seen in prodrug design .

Synthetic Routes: Domino synthesis (I₂/TBHP) in achieves high yields for quinazoline derivatives (e.g., 3e–3m) but requires optimization for branched alkyl chains like 2-ethylhexyl . Alternative methods (e.g., ZnCl₂-mediated cyclization in ) are less efficient for bulky substituents .

Research Findings and Hypotheses

The 2-ethylhexyl group may reduce aqueous solubility but improve blood-brain barrier penetration compared to 2-phenylethyl (892284-89-8) .

Gaps and Future Directions :

  • Experimental Data : Melting points, solubility, and in vitro activity data for the target compound are absent in the evidence. Comparative studies with 3e or 3l are needed.
  • SAR Analysis : Systematic structure-activity relationship (SAR) studies could clarify the impact of N-alkyl vs. N-aryl groups on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-ethylhexyl)butanamide

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